An In-Depth Technical Guide to 3-(4-Bromophenoxy)piperidine: Synthesis, Characterization, and Applications in Drug Discovery
An In-Depth Technical Guide to 3-(4-Bromophenoxy)piperidine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(4-Bromophenoxy)piperidine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, reputable suppliers, synthetic pathways, analytical characterization, and its role as a valuable scaffold in the development of novel therapeutics.
Chemical Identity and CAS Number
The compound of interest, 3-(4-Bromophenoxy)piperidine, is most commonly handled and supplied as its hydrochloride salt to enhance stability and solubility. This is a crucial consideration for its use in research and development.
| Compound Name | 3-(4-Bromophenoxy)piperidine Hydrochloride |
| CAS Number | 1185025-37-9 [1] |
| Molecular Formula | C₁₁H₁₅BrClNO[1] |
| Molecular Weight | 292.60 g/mol [1] |
| Structure | (See Figure 1) |
It is important to distinguish this compound from its isomers and related structures, which may have different chemical properties and biological activities. Researchers should always verify the CAS number to ensure they are working with the correct molecule.
Locating a Reputable Supplier
For research and development purposes, sourcing high-purity starting materials is paramount. Several chemical suppliers offer 3-(4-Bromophenoxy)piperidine hydrochloride. When selecting a supplier, it is essential to consider purity, availability of analytical data (e.g., Certificate of Analysis), and the supplier's reputation.
Table of Representative Suppliers:
| Supplier | Product Name | Purity | Notes |
| App-Chem | 3-(4-BroMophenoxy)piperidine HCl[1] | Request Quote | Provides basic chemical properties. |
| MolCore | 4-(3-Bromophenoxy)piperidine hydrochloride | >98% | Note: This is an isomer. Researchers should confirm the exact structure needed.[2] |
| Sigma-Aldrich | 4-(3-Bromophenoxy)piperidine hydrochloride | - | Note: This is an isomer. Provides pricing for various quantities.[3] |
This is not an exhaustive list, and availability may vary. Researchers are advised to conduct their own supplier verification.
Synthesis of 3-(4-Bromophenoxy)piperidine Hydrochloride
The synthesis of 3-(4-Bromophenoxy)piperidine hydrochloride can be logically approached through a Williamson ether synthesis, a robust and well-established method for forming ethers.[1][4][5] This involves the reaction of an alkoxide with a suitable organohalide.
Retrosynthetic Analysis
A logical retrosynthetic approach breaks down the target molecule into readily available starting materials.
Caption: Retrosynthetic analysis of 3-(4-Bromophenoxy)piperidine HCl.
Synthesis of Precursors
3-Hydroxypiperidine: This precursor can be synthesized via the hydrogenation of 3-hydroxypyridine.[6] The use of a rhodium-nickel/carbon bimetallic catalyst has been shown to be effective under mild conditions.[6]
4-Bromofluorobenzene: This is a commercially available reagent.
Proposed Synthetic Protocol: Williamson Ether Synthesis
This protocol is based on the principles of the Williamson ether synthesis and is a logical pathway to the target molecule.
Caption: Proposed workflow for the synthesis of 3-(4-Bromophenoxy)piperidine HCl.
Step-by-Step Methodology:
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N-Protection of 3-Hydroxypiperidine (Optional but Recommended): To prevent side reactions at the piperidine nitrogen, it is advisable to first protect it with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.
-
Deprotonation: The N-protected 3-hydroxypiperidine is dissolved in an aprotic solvent (e.g., THF) and treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The reaction is typically carried out at 0 °C and then allowed to warm to room temperature.
-
Nucleophilic Aromatic Substitution: 4-Bromofluorobenzene is added to the reaction mixture. The alkoxide displaces the fluoride, which is a good leaving group in nucleophilic aromatic substitution, to form the ether linkage. The reaction may require heating to proceed at a reasonable rate.
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).
-
Salt Formation: The resulting free base is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate, and treated with a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt.
-
Purification: The final product is purified by recrystallization or column chromatography to achieve the desired purity.
Causality Behind Experimental Choices:
-
N-Protection: The piperidine nitrogen is nucleophilic and can compete with the hydroxyl group in reacting with the aryl halide. A protecting group ensures the desired O-arylation occurs.
-
Strong Base: A strong base is required to fully deprotonate the hydroxyl group, forming the more nucleophilic alkoxide.
-
Aprotic Solvent: An aprotic solvent like THF is used to prevent it from interfering with the strong base and the nucleophilic reaction.
-
Fluoride as Leaving Group: In nucleophilic aromatic substitution, fluoride is an excellent leaving group due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack.
-
Hydrochloride Salt Formation: Converting the final product to its hydrochloride salt improves its handling characteristics, stability, and often its solubility in aqueous media for biological assays.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are essential:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals would include those for the aromatic protons on the bromophenyl ring and the aliphatic protons of the piperidine ring. The chemical shifts and coupling patterns would be characteristic of the structure.
-
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule. The chemical shifts will differentiate between the aromatic and aliphatic carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For 3-(4-Bromophenoxy)piperidine, the expected monoisotopic mass of the free base is approximately 255.03 g/mol . The mass spectrum would show a characteristic isotopic pattern for the bromine atom (approximately equal intensity for M and M+2 peaks).
Applications in Drug Discovery
The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[7] The 3-aryloxypiperidine motif, in particular, has been explored for its potential in various therapeutic areas.
Potential Therapeutic Targets:
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Central Nervous System (CNS) Disorders: The structural similarity of the piperidine moiety to neurotransmitters makes it a valuable scaffold for targeting CNS receptors. Derivatives of aryloxypiperidines have been investigated as ligands for dopamine and serotonin receptors, with potential applications in treating depression, anxiety, and psychosis.
-
Pain Management: Piperidine derivatives have a long history in the development of analgesic agents.[8][9] The 3-aryloxypiperidine scaffold can be explored for its potential to modulate opioid or other pain-related receptors.
-
Oncology: The piperidine ring is a key component of many kinase inhibitors. The 3-(4-Bromophenoxy)piperidine scaffold can serve as a starting point for the synthesis of novel anticancer agents.
The bromine atom on the phenyl ring provides a convenient handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Caption: Potential applications of the 3-(4-Bromophenoxy)piperidine scaffold.
Conclusion
3-(4-Bromophenoxy)piperidine hydrochloride is a valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established methods like the Williamson ether synthesis, and its structure offers multiple points for diversification. The piperidine scaffold is a well-validated structural motif in a wide range of therapeutics, and the 3-aryloxy substitution pattern provides a promising avenue for the development of novel drug candidates targeting a variety of diseases. As with any research chemical, proper handling, characterization, and safety precautions are essential.
References
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
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MDPI. (2022, March 8). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Retrieved from [Link]
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Pakistan Journal of Pharmaceutical Sciences. (1997, July 2). PHARMACOLOGICAL EVALUATION OF NEWLY SYNTHESIZED PIPERIDINIUM DERIVATIVES FOR THEIR ANALGESIC ACTIVITY. Retrieved from [Link]
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PubChemLite. 4-(3-bromophenoxy)piperidine hydrochloride (C11H14BrNO). Retrieved from [Link]
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Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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